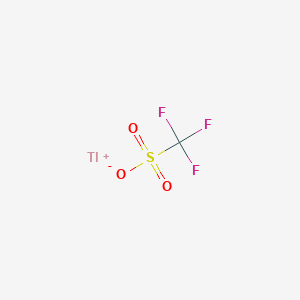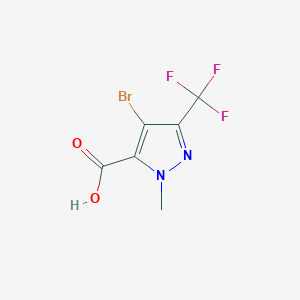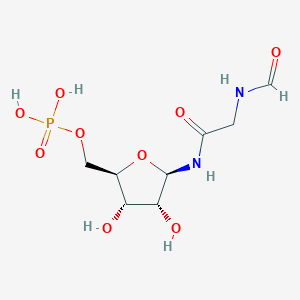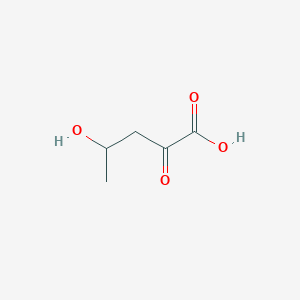
Methyl quinuclidine-4-carboxylate
Übersicht
Beschreibung
“Methyl quinuclidine-4-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . It is used as a reactant in the synthesis of oxadiazole and indolyloxadiazole 5-HT3 hydroxytryptamine antagonists.
Synthesis Analysis
The synthesis of “Methyl quinuclidine-4-carboxylate” involves stirring pyruvic acid and aromatic amine in ethanol . The 2-alkynylanilines are excellent synthons for the synthesis of methyl 3-aryl/alkyl -4-cinnolinecarboxylate via von Richter cyclization reaction .Molecular Structure Analysis
The InChI code for “Methyl quinuclidine-4-carboxylate” is 1S/C9H15NO2/c1-12-8 (11)9-2-5-10 (6-3-9)7-4-9/h2-7H2,1H3 .Chemical Reactions Analysis
“Methyl quinuclidine-4-carboxylate” has been used in the generation of oxocarbenium ion intermediates in the ubiquitous glycosylation reaction . It has also been used in the synthesis of novel 2-methyl-4-carboxyquinolines .Physical And Chemical Properties Analysis
“Methyl quinuclidine-4-carboxylate” has a boiling point of 214°C at 760 mmHg and a melting point of 48-49°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl quinuclidine-4-carboxylate is a valuable compound in organic synthesis due to its potential to act as a building block for various chemical reactions. Its structure allows for the formation of complex molecules through nucleophilic addition reactions, particularly in the synthesis of heterocyclic compounds . For example, it can be used in Michael reactions, where it acts as a nucleophile that adds to unsaturated substrates, leading to the synthesis of pyrrolidin-2-one derivatives .
Catalysis
The compound can serve as a catalyst in organic reactions. Its basic properties enable it to deprotonate reactants, producing reactive anionic nucleophiles. These nucleophiles can then be added to activated alkenes or alkynes in catalytic cycles, facilitating transformations such as the Michael reaction .
Safety and Hazards
Zukünftige Richtungen
“Methyl quinuclidine-4-carboxylate” and other quinuclidine-based compounds have shown potential in the development of new antibiotics, as they have demonstrated potent activity against various microorganisms . Further studies are needed to explore their potential in other areas of medicinal chemistry .
Wirkmechanismus
Mode of Action
It’s known that many quinuclidine derivatives have been studied for their potential as anticholinesterase drugs . This suggests that Methyl quinuclidine-4-carboxylate may interact with cholinesterase enzymes, but this is purely speculative and requires further investigation.
Pharmacokinetics
The compound has a molecular weight of 169.22 , and it’s a solid at room temperature . It has a boiling point of 214°C at 760 mmHg .
Result of Action
Some quinuclidine derivatives have been associated with cytotoxic effects , suggesting that Methyl quinuclidine-4-carboxylate may have similar effects. This is purely speculative and requires further investigation.
Action Environment
It’s known that the compound should be stored at 4°c , suggesting that temperature may affect its stability.
Eigenschaften
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVLTLPETASBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinuclidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




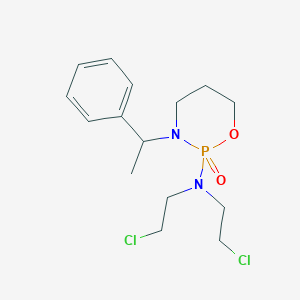
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)


